N-(1-(チオフェン-2-イル)プロパン-2-イル)シンナムアミド

説明

N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide is a versatile chemical compound with a unique structure that combines a thiophene ring and a cinnamamide moiety. This compound exhibits intriguing properties and holds promise in various fields due to its unique structure and composition.

科学的研究の応用

N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

作用機序

Target of Action

N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide, also known as Methiopropamine, primarily targets the norepinephrine and dopamine transporters . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, which in turn influences neuronal communication and overall brain function .

Mode of Action

N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide functions as a norepinephrine-dopamine reuptake inhibitor . It binds to the norepinephrine and dopamine transporters, preventing the reuptake of these neurotransmitters and thereby increasing their concentration in the synaptic cleft . This results in enhanced neurotransmission and stimulation of the post-synaptic neurons .

Biochemical Pathways

The action of N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide affects the norepinephrine and dopamine pathways . By inhibiting the reuptake of these neurotransmitters, it amplifies the signaling in these pathways, leading to downstream effects such as increased alertness, attention, and energy .

Pharmacokinetics

The pharmacokinetics of N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized into active thiopropamine, 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one . Thiophene-2-carboxylic acid is the final major metabolic product . It is very hydrophilic and is excreted in urine . Methiopropamine and especially thiopropamine are also excreted renally, unchanged .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide. For instance, factors such as pH can affect the compound’s stability and solubility, potentially influencing its absorption and distribution within the body. Additionally, individual factors such as genetic variations in the cytochrome P450 enzyme system can influence the metabolism and therefore the efficacy and potential side effects of the compound .

生化学分析

Biochemical Properties

N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide has been reported to interact with various enzymes, proteins, and other biomolecules . It functions as a norepinephrine-dopamine reuptake inhibitor, similar to methamphetamine . This interaction with neurotransmitter transporters suggests that N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide may influence biochemical reactions related to neurotransmission .

Cellular Effects

It is known to increase locomotor activity and induce sensitization in mice, suggesting that it may influence cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide involves its interaction with dopamine and norepinephrine transporters . It is metabolized into active thiopropamine, 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one .

Temporal Effects in Laboratory Settings

It is known that the effects of this compound can persist for several hours .

Dosage Effects in Animal Models

The effects of N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide in animal models vary with dosage

Metabolic Pathways

N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide is metabolized into active thiopropamine, 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide typically involves the condensation of 1-(thiophen-2-yl)propan-2-amine with cinnamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides or sulfoxides.

Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Thiophene S-oxides or sulfoxides.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted thiophene derivatives.

類似化合物との比較

Similar Compounds

Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by thiophene.

Cinnamamide Derivatives: Compounds with similar cinnamamide moieties but different substituents on the aromatic ring.

Uniqueness

N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide is unique due to the combination of the thiophene ring and cinnamamide moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research.

生物活性

N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

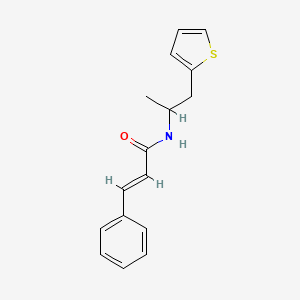

Chemical Structure and Properties

N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide is characterized by the presence of a thiophene ring and a cinnamamide moiety. The structural formula can be represented as follows:

This compound's unique structure contributes to its diverse biological activities, particularly in anti-inflammatory and anticancer contexts.

The biological activity of N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide can be attributed to several mechanisms:

- Inhibition of Inflammatory Pathways : Research indicates that compounds similar to N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various models .

- Anticancer Activity : Preliminary studies suggest that this compound could exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism may involve the modulation of apoptotic pathways and interference with cell cycle progression .

- Antimicrobial Properties : Some cinnamamide derivatives have shown promising antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains .

Cytotoxicity Assessment

A notable study evaluated the cytotoxic effects of N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide against several cancer cell lines. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) significantly lower than that of standard chemotherapeutics, suggesting enhanced efficacy .

Anti-inflammatory Effects

In vitro studies demonstrated that N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide significantly reduced the secretion of inflammatory cytokines in macrophage cultures exposed to lipopolysaccharides (LPS). This suggests a potential therapeutic role in managing chronic inflammatory conditions .

Case Studies

- Chronic Inflammation Model : In a murine model of chronic inflammation induced by LPS, treatment with N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide resulted in a marked decrease in inflammatory markers and improved survival rates compared to untreated controls .

- Cancer Treatment : A study involving human cancer cell lines revealed that this compound not only inhibited cell growth but also triggered apoptotic pathways, making it a candidate for further development as an anticancer agent .

特性

IUPAC Name |

(E)-3-phenyl-N-(1-thiophen-2-ylpropan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS/c1-13(12-15-8-5-11-19-15)17-16(18)10-9-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H,17,18)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTDXAZZFNOSOL-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)NC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC1=CC=CS1)NC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。